molecular formula C17H17F3N4O2S B6537853 2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide CAS No. 1021255-50-4

2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide

Numéro de catalogue: B6537853
Numéro CAS: 1021255-50-4
Poids moléculaire: 398.4 g/mol
Clé InChI: VFIWSLXXYNZJAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide is a synthetic organic compound featuring a pyridazine core substituted with a sulfanyl group connected to a carbamoyl-methyl linker and a 4-(trifluoromethyl)phenyl moiety.

Propriétés

IUPAC Name

2-methyl-N-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-10(2)16(26)22-13-7-8-15(24-23-13)27-9-14(25)21-12-5-3-11(4-6-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIWSLXXYNZJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide is a complex organic compound notable for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a trifluoromethyl group , a carbamoyl moiety , and a pyridazine ring , which contribute to its unique chemical properties. The structural formula can be represented as:

C15H15F3N4O2S\text{C}_{15}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_2\text{S}

Key Structural Components

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Pyridazine ring : Known for its role in various pharmacological activities.
  • Carbamoyl group : Often involved in enzyme inhibition mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity, potentially inhibiting pathways involved in disease processes.

  • Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds within the same class. For instance, compounds featuring pyridazine rings have shown promising results against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound AA-431 (skin cancer)< 10
Compound BHT29 (colon cancer)< 5
2-Methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamideTBD

Study 1: Anticancer Efficacy

In a study assessing the efficacy of pyridazine derivatives, it was found that modifications at the carbamoyl position significantly enhanced cytotoxicity against A-431 cells. The presence of the trifluoromethyl group was noted to increase the compound's potency through improved receptor affinity and metabolic stability.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Compounds with similar structures demonstrated significant inhibition, suggesting that 2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide could exhibit comparable activity.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound Pyridazine -SC(H2)C(O)NH(4-CF3Ph)
-NHC(O)CH(CH3)2
411 N/A N/A
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Pyridine -Acetamide
-Piperazine-carbonyl-phenyl-3-(trifluoromethyl)benzoyl
~485 76 198–200
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pentanamide -Sulfamoyl
-Dioxoisoindolinyl
493.53 83 N/A
5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-... () Furo[2,3-b]pyridine -Oxadiazole
-Trifluoroethylamino
N/A N/A N/A

Key Observations:

Core Heterocycles: The target compound’s pyridazine ring (two adjacent nitrogen atoms) differs from pyridine (one nitrogen) in analogs like 9a and furopyridine in . Pyridazine’s electron-deficient nature may enhance reactivity or binding selectivity compared to pyridine-based systems.

Substituent Effects :

  • The trifluoromethyl group in the target compound and 9a improves lipophilicity and resistance to oxidative metabolism, a common strategy in drug design.
  • Sulfanyl vs. Sulfamoyl : The target compound’s sulfanyl group (-S-) may increase hydrophobicity compared to the sulfamoyl (-SO2NH-) group in ’s compound , influencing solubility and membrane permeability.
  • Carbamoyl Linkers : The carbamoyl-methyl spacer in the target compound provides conformational flexibility, whereas rigid linkers like dioxoisoindolinyl in may restrict rotational freedom.

Physicochemical and Functional Implications

  • Melting Points : The high melting point of 9a (198–200°C) indicates strong crystalline packing, possibly due to its piperazine-carbonyl-phenyl framework. The target compound’s melting point is unreported but may vary based on substituent flexibility.
  • Elemental Analysis : ’s compound shows close agreement between calculated and observed C, H, N, and S content (e.g., 58.59% C vs. 58.41% observed) , confirming purity—a critical benchmark for the target compound’s characterization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.